4-Acetoxy-4'-butylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-butylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-4-5-15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)22-14(2)20/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPSXZQBVIHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641714 | |
| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-74-8 | |
| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis and Derivatization of 4 Acetoxy 4 Butylbenzophenone
Strategies for the Construction of the 4-Acetoxy-4'-butylbenzophenone Scaffold
The core structure of this compound is typically assembled using well-established reactions that create the central ketone bridge between the two substituted aromatic rings. The primary challenge lies in controlling the regiochemistry to ensure the desired 4,4'-disubstitution pattern.
Regioselective Functionalization Approaches
The most common and direct method for constructing the benzophenone (B1666685) scaffold is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction involves the acylation of a substituted benzene (B151609) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comyoutube.com For this compound, two principal regioselective pathways can be envisioned:
Pathway A: Acylation of Butylbenzene (B1677000): This route involves the reaction of butylbenzene with 4-acetoxybenzoyl chloride. The butyl group is an ortho-, para-directing activator. Due to steric hindrance from the butyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4,4'-substituted product.
Pathway B: Acylation of a Phenolic Precursor: An alternative strategy begins with the Friedel-Crafts acylation of phenol (B47542) or anisole (B1667542) (methoxybenzene) with 4-butylbenzoyl chloride. chemicalbook.comijraset.com Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strongly activating and ortho-, para-directing. Acylation occurs preferentially at the para position. If anisole is used, a subsequent demethylation step is required to yield 4-hydroxy-4'-butylbenzophenone, which is then acetylated. google.com
The choice of pathway depends on the availability and cost of the starting materials. Both methods leverage the directing effects of the substituents to control the regiochemical outcome of the C-C bond formation.
Catalytic Synthetic Routes for Enhanced Efficiency
The efficiency of the Friedel-Crafts acylation is heavily dependent on the catalyst used. Traditional methods employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). google.com While effective, these catalysts are highly corrosive, generate significant hazardous waste, and require aqueous workup procedures. ijraset.com
To enhance efficiency and improve the environmental profile of the synthesis, modern approaches focus on the use of more robust and recyclable catalysts. Research has demonstrated the efficacy of solid acid catalysts, such as K-10 montmorillonite (B579905) clay supported metal chlorides (e.g., Fe³⁺ on K-10 clay), for the synthesis of related hydroxybenzophenones. ijraset.com These heterogeneous catalysts offer several advantages, including:
Ease of Separation: The solid catalyst can be easily filtered from the reaction mixture, simplifying the purification process.
Milder Reaction Conditions: These catalysts can promote the reaction under less harsh conditions compared to traditional Lewis acids.
Other catalytic systems, such as those involving polyphosphoric acid or hydrofluoric acid, have also been used for the synthesis of hydroxybenzophenones, though these present their own handling challenges. ijraset.comgoogleapis.com
Acetylation Reactions from Precursor Benzophenones
The final step in synthesizing this compound often involves the acetylation of its precursor, 4-hydroxy-4'-butylbenzophenone. This transformation is a standard esterification of a phenol. The reaction is typically carried out by treating the hydroxybenzophenone with an acetylating agent such as acetyl chloride or acetic anhydride. sciepub.com
The reaction is often facilitated by the addition of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or acetic acid) and to activate the hydroxyl group. sciepub.com Alternatively, a catalytic amount of a strong acid can be used. The choice of conditions depends on the scale of the reaction and the desired purity of the final product. The conversion is generally high-yielding and proceeds under mild conditions.
Table 1: Comparison of Synthetic Routes to 4-Hydroxy-4'-butylbenzophenone (Precursor)
| Route | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation (Phenol) | Phenol + 4-Butylbenzoyl chloride | AlCl₃, Fe/K-10 Clay | Direct acylation of phenol. ijraset.comgoogle.com Para-selectivity is high due to the -OH director. |
| Friedel-Crafts Acylation (Anisole) | Anisole + 4-Butylbenzoyl chloride | AlCl₃ | High para-selectivity; requires a subsequent demethylation step to yield the phenol. google.com |
Advanced Synthetic Transformations for Analogues and Derivatives
Once the this compound scaffold is constructed, it can serve as a starting point for the synthesis of a variety of analogues and derivatives through transformations at its key functional groups.
Functional Group Interconversion at the Acetoxy Moiety
The acetoxy group is a versatile functional handle that can be readily converted into other moieties. The most fundamental transformation is its hydrolysis back to the parent phenol, 4-hydroxy-4'-butylbenzophenone. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in an aqueous or alcoholic solvent) or acidic conditions. google.com
The resulting hydroxyl group is a key site for further derivatization. For instance, it can be converted into a wide range of ethers through the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the phenol with a base (like potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. nih.govresearchgate.net This method allows for the introduction of diverse alkoxy groups, significantly expanding the library of accessible benzophenone derivatives.
Table 2: Representative Functional Group Interconversions at the Acetoxy Position
| Starting Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Acetoxy (-OCOCH₃) | Hydrolysis | NaOH(aq) or HCl(aq) | Hydroxyl (-OH) |
| Hydroxyl (-OH) | Williamson Ether Synthesis | 1. K₂CO₃; 2. R-Br | Ether (-OR) |
| Hydroxyl (-OH) | Reductive Etherification | Alcohol (R-OH), H⁺ catalyst, reducing agent | Ether (-OR) researchgate.netorganic-chemistry.org |
Modification of the Butyl Side Chain and Aromatic Rings
Further diversification of the molecule can be achieved by modifying the n-butyl group or by introducing new substituents onto the aromatic rings.
Modification of the Butyl Side Chain: The alkyl side chain can undergo various transformations, particularly at the benzylic position (the carbon atom attached to the aromatic ring), which is activated for radical reactions. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) under light or radical initiation can introduce a halogen. libretexts.org Furthermore, strong oxidation of the side chain can, under harsh conditions, lead to the corresponding carboxylic acid. libretexts.org Milder, more selective oxidation methods can potentially functionalize the chain without cleaving it.
Modification of the Aromatic Rings: The existing substituents on the two aromatic rings direct the position of any subsequent electrophilic aromatic substitution (EAS). wikipedia.orgmsu.edu
Ring A (with Acetoxy Group): The acetoxy group is an ortho-, para-directing, activating group. Therefore, electrophiles (e.g., for nitration, halogenation, sulfonation) will preferentially add to the positions ortho to the acetoxy group. masterorganicchemistry.comyoutube.com
Ring B (with Butyl Group and Carbonyl): This ring is influenced by two competing factors. The butyl group is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. The deactivating effect of the carbonyl group is generally stronger, making this ring less susceptible to further electrophilic substitution than Ring A. If a reaction does occur, the position of substitution will be influenced by the combined directing effects.
These selective transformations allow for the synthesis of a wide array of complex benzophenone derivatives, enabling the fine-tuning of the molecule's properties for specific applications.
Exploration of Sustainable and Green Chemistry Principles in Synthetic Protocols
The traditional synthesis of benzophenones often relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste, posing environmental concerns. chemistryjournals.net Green chemistry principles advocate for the development of more benign and efficient catalytic systems.
In the context of the Friedel-Crafts acylation to produce the 4-butylbenzophenone intermediate, several greener alternatives to conventional Lewis acids have been explored. These include the use of solid acid catalysts and recyclable catalytic systems. For instance, metal triflates have been shown to be efficient catalysts for Friedel-Crafts acylations. chemistryjournals.net Bismuth triflate, in particular, is a water-tolerant and recyclable catalyst that can be used in smaller quantities. ruc.dk Another approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and the solvent, minimizing the use of volatile organic compounds (VOCs). rsc.org The use of zinc oxide (ZnO) as a reusable, solid catalyst for Friedel-Crafts acylation has also been reported, offering a simple and environmentally friendly procedure. chemistryjournals.netresearchgate.net
For the subsequent acetylation of the 4-hydroxy-4'-butylbenzophenone intermediate, sustainable methods focus on replacing hazardous acetylating agents and corrosive catalysts. While acetic anhydride is a common acetylating agent, catalyst- and solvent-free methods for the acetylation of phenols have been developed, offering a more environmentally friendly approach. mdpi.com The use of solid acid catalysts, such as TiO₂/SO₄²⁻, has also been shown to be a rapid and efficient method for the acetylation of phenols, with the advantage of catalyst reusability. scispace.com
The application of these green chemistry principles to the synthesis of this compound would involve a two-step process:
Friedel-Crafts Acylation: Reaction of butylbenzene with 4-hydroxybenzoyl chloride (or a protected equivalent) using a green catalyst such as a reusable solid acid or a recyclable metal triflate.
Acetylation: Acetylation of the resulting 4-hydroxy-4'-butylbenzophenone with acetic anhydride using a solid acid catalyst or under catalyst-free conditions.
A hypothetical green synthesis pathway is outlined below:
| Step | Reactants | Catalyst/Conditions | Product | Green Chemistry Principle |
| 1 | Butylbenzene, 4-Hydroxybenzoyl Chloride | Bismuth triflate (catalytic), solvent-free or high-boiling solvent | 4-Hydroxy-4'-butylbenzophenone | Use of catalytic, recyclable, and water-tolerant Lewis acid. |
| 2 | 4-Hydroxy-4'-butylbenzophenone, Acetic Anhydride | TiO₂/SO₄²⁻ (solid acid catalyst), solvent-free | This compound | Use of a reusable solid acid catalyst, avoiding corrosive liquid acids. |
Methodological Advancements in Preparative Chemistry
Recent advancements in chemical synthesis methodologies, such as continuous flow chemistry, offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability.
Continuous Flow Synthesis Techniques
Continuous flow technology can be effectively applied to both the Friedel-Crafts acylation and the acetylation steps in the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org
For the Friedel-Crafts acylation step, a continuous flow system can be designed where solutions of the reactants (butylbenzene and an acylating agent) are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. researchgate.net This setup minimizes the risks associated with handling pyrophoric or corrosive catalysts in large quantities and allows for efficient catalyst screening and optimization. The use of a continuous-flow microreactor for the synthesis of benzophenone derivatives using Grignard reagents and acyl chlorides has been reported, offering a safe and efficient alternative to traditional Friedel-Crafts reactions. google.com
Similarly, the acetylation of phenols has been successfully performed in continuous-flow systems. akjournals.comresearchgate.net A solution of the phenolic precursor and acetic anhydride can be passed through a heated microreactor packed with a solid acid catalyst, such as tungstosilicic acid supported on a silica (B1680970) monolith. akjournals.comresearchgate.net This approach allows for rapid and efficient acetylation at room temperature with excellent yields and facilitates easy scale-up by simply increasing the reactor size or flow rate. akjournals.com
A potential continuous flow process for the synthesis of this compound could involve two coupled reactor modules:
| Module | Reaction | Reactor Type | Key Parameters | Advantages |
| 1 | Friedel-Crafts Acylation | Packed-bed reactor with a solid acid catalyst | Temperature, Flow rate, Reactant concentration | Enhanced safety, catalyst reusability, improved heat transfer |
| 2 | Acetylation | Packed-bed microreactor with a solid acid catalyst | Residence time, Temperature, Stoichiometry | High throughput, excellent yield, easy scale-up |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. In the synthesis of this compound, key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.
For the Friedel-Crafts Acylation step:
The regioselectivity of the Friedel-Crafts acylation of butylbenzene is a critical factor. The acylation can occur at the ortho, meta, or para positions of the butyl group. The para-substituted product is generally favored due to steric hindrance. The choice of catalyst can significantly influence the isomer distribution. For instance, using milder Lewis acids or shape-selective solid catalysts like zeolites can enhance the selectivity for the para isomer.
A systematic study to optimize this step would involve screening various catalysts and solvents, as well as varying the temperature and reaction time. The table below illustrates a hypothetical optimization study for the acylation of butylbenzene with 4-acetoxybenzoyl chloride.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | para/ortho ratio |
| 1 | AlCl₃ (120) | Dichloromethane | 25 | 4 | 85 | 95:5 |
| 2 | FeCl₃ (10) | 1,2-Dichloroethane | 80 | 6 | 78 | 97:3 |
| 3 | Bi(OTf)₃ (5) | Toluene (B28343) | 100 | 8 | 92 | >99:1 |
| 4 | H-BEA Zeolite | Toluene | 120 | 12 | 88 | >99:1 |
This is a hypothetical data table for illustrative purposes.
For the Acetylation step:
The efficiency of the acetylation of 4-hydroxy-4'-butylbenzophenone depends on the activity of the catalyst and the reaction conditions. While the reaction can be driven to completion with a large excess of acetic anhydride, optimizing the stoichiometry is important for atom economy. The choice of catalyst can also affect the reaction rate and the need for high temperatures.
The following table presents a hypothetical optimization for the acetylation of a phenol, demonstrating the effect of different catalysts and conditions on the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pyridine | None | 100 | 120 | 85 |
| 2 | DMAP (cat.) | Dichloromethane | 25 | 60 | 95 |
| 3 | TiO₂/SO₄²⁻ | None | 80 | 30 | 98 |
| 4 | None | None | 120 | 240 | 70 |
This is a hypothetical data table for illustrative purposes based on general acetylation of phenols. scispace.com
By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and selectivity for this compound, while adhering to the principles of green and sustainable chemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-Acetoxy-4'-butylbenzophenone. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be assigned, confirming the presence and substitution pattern of the acetoxy and butyl groups on the benzophenone (B1666685) core.
The structural framework of this compound is systematically pieced together using a combination of NMR experiments.
¹H NMR: The 1D proton NMR spectrum provides the initial overview of the proton environments. It is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, and the methyl protons of the acetoxy group. The splitting patterns (multiplicity) and integration values for each signal are critical for preliminary assignments. For instance, the aromatic protons on the butyl-substituted ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the acetoxy-substituted ring would also present as a pair of doublets. The butyl chain would exhibit a characteristic triplet for the terminal methyl group, a sextet for the adjacent methylene, a quintet for the next methylene, and a triplet for the methylene group attached to the aromatic ring. The acetoxy methyl group would appear as a sharp singlet.
¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would display signals for the two carbonyl carbons (one ketonic, one ester), the aromatic carbons, the aliphatic carbons of the butyl chain, and the acetoxy methyl carbon.
2D NMR:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. It would show clear correlations between adjacent protons within the butyl chain (e.g., between CH₂ at C-α and CH₂ at C-β). It would also confirm through-bond coupling between ortho protons on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J-coupling). It is instrumental in definitively assigning the chemical shifts of the carbons in the butyl chain and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assembling the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the link from the α-CH₂ protons of the butyl group to the quaternary and ortho carbons of their attached phenyl ring, and correlations from aromatic protons to the central ketone carbonyl carbon, which unambiguously connects the two phenyl rings. Further correlations from the acetoxy methyl protons to the ester carbonyl carbon and from the aromatic protons to the ester-linked quaternary carbon would confirm the acetoxy group's position.
The following tables summarize the predicted NMR data for this compound.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | HSQC Correlation | Key HMBC Correlations |
| 1 | - | - | ~195.5 | No | H-3', H-5', H-3, H-5 |
| 1' | - | - | ~135.0 | No | H-3', H-5' |
| 2', 6' | ~7.75 | d | ~130.5 | Yes | C-1, C-4', C-α |
| 3', 5' | ~7.30 | d | ~129.0 | Yes | C-1', C-1 |
| 4' | - | - | ~149.0 | No | H-3', H-5', H-α |
| 1'' | - | - | ~135.5 | No | H-3, H-5 |
| 2, 6 | ~7.80 | d | ~129.5 | Yes | C-1, C-4 |
| 3, 5 | ~7.25 | d | ~122.0 | Yes | C-1'', C-1 |
| 4 | - | - | ~154.5 | No | H-3, H-5 |
| α (Butyl) | ~2.70 | t | ~35.5 | Yes | C-1', C-4', C-β |
| β (Butyl) | ~1.65 | sextet | ~33.0 | Yes | C-α, C-γ |
| γ (Butyl) | ~1.40 | quintet | ~22.5 | Yes | C-β, C-δ |
| δ (Butyl) | ~0.95 | t | ~14.0 | Yes | C-γ |
| Acetoxy C=O | - | - | ~169.0 | No | Acetoxy CH₃ |
| Acetoxy CH₃ | ~2.35 | s | ~21.2 | Yes | Acetoxy C=O, C-4 |
Benzophenone and its derivatives are not planar molecules; the phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. This leads to the possibility of conformational dynamics, primarily due to hindered rotation around the single bonds connecting the phenyl rings to the carbonyl carbon.
Advanced NMR studies, particularly variable-temperature (VT) NMR, can be employed to investigate these dynamics. At room temperature, if the rotation is fast on the NMR timescale, sharp, time-averaged signals are observed. However, upon cooling, this rotation can slow down. If the rate of interconversion between conformers becomes slow enough, separate signals for the chemically inequivalent ortho and meta protons (and carbons) of each ring may be observed. By analyzing the coalescence of these signals as the temperature is raised, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable quantitative data on the molecule's flexibility.
High-Resolution Mass Spectrometric Approaches for Molecular Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
HRMS is a powerful technique used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). For this compound, the molecular formula is C₁₉H₂₀O₃. HRMS would measure the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) and compare it to the calculated theoretical mass. A close match provides unambiguous confirmation of the elemental formula, ruling out other potential structures with the same nominal mass.
Interactive Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₉H₂₀O₃ |
| Calculated Monoisotopic Mass | 296.14124 Da |
| Expected [M+H]⁺ Ion | 297.14852 Da |
| Expected [M+Na]⁺ Ion | 319.13046 Da |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments. For this compound, several characteristic fragmentation pathways are expected. A primary cleavage involves the loss of the acetoxy group as ketene (B1206846) (CH₂=C=O), followed by further fragmentation. Cleavage adjacent to the carbonyl group (alpha-cleavage) is also highly characteristic of benzophenones, leading to the formation of benzoyl-type cations.
Interactive Table: Predicted Key MS/MS Fragments
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 296.14 | [C₁₉H₂₀O₃]⁺˙ | (Molecular Ion) |
| 254.13 | [M - C₂H₂O]⁺˙ | Loss of ketene |
| 239.11 | [M - C₂H₂O - CH₃]⁺ | Loss of ketene and methyl radical |
| 161.10 | [C₁₁H₁₃O]⁺ | Butylbenzoyl cation |
| 121.03 | [C₇H₅O₂]⁺ | Acetoxyphenyl cation |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of acetoxy-substituted ring) |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and is highly effective for identifying the functional groups present. mzcloud.org
For this compound, the key functional groups each have characteristic vibrational frequencies. The spectrum would be dominated by two distinct carbonyl stretching vibrations: one at a lower frequency for the diaryl ketone (C=O) due to conjugation with both aromatic rings, and another at a higher frequency for the phenyl acetate (B1210297) ester (C=O). The C-O stretches of the ester group would also be prominent. Additionally, the spectra would clearly show absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the butyl group.
Interactive Table: Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (Butyl) |
| ~1765 | C=O Stretch | Ester (Acetoxy) |
| ~1660 | C=O Stretch | Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1370 | C-H Bend | Methyl (Acetoxy) |
| ~1200, ~1015 | C-O Stretch | Ester (Acetoxy) |
Fourier Transform Infrared (FTIR) Spectroscopy
To provide a thorough analysis of the FTIR spectroscopy of this compound, access to its experimental FTIR spectrum is necessary. This would allow for the identification and assignment of characteristic vibrational frequencies. Key vibrational modes expected for this molecule would include:
C=O Stretching: The carbonyl groups of the ketone and the acetate functional groups would exhibit strong absorption bands, likely in the region of 1650-1760 cm⁻¹. The exact position would be influenced by the electronic effects of the aromatic rings and the butyl group.
C-O Stretching: The ester linkage would show characteristic C-O stretching vibrations.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene rings.
Aliphatic C-H Stretching: Vibrations corresponding to the butyl group.
Without the actual spectrum, a data table of vibrational frequencies and their assignments cannot be generated.
Raman Spectroscopy for Vibrational Mode Characterization
Similar to FTIR, a detailed discussion of the Raman spectroscopy of this compound requires its experimental Raman spectrum. Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Key expected Raman active modes would include the symmetric vibrations of the aromatic rings and the C=O bonds. A comparative analysis with FTIR is crucial for a complete vibrational characterization, but this is not possible without the primary data.
X-ray Crystallography and Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Crystal Structure and Molecular Geometry
The determination of the precise three-dimensional arrangement of atoms in the crystal lattice of this compound can only be achieved through single-crystal X-ray diffraction analysis. This technique would provide crucial data such as:
Crystallographic Parameters: Unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z).
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.
This empirical data is essential for creating an accurate representation of the molecule's solid-state conformation and for populating a data table of its crystallographic information.
Analysis of Intermolecular Interactions via Hirshfeld Surface Calculations and Packing Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. However, this analysis is entirely dependent on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. Without the crystal structure data for this compound, it is impossible to perform Hirshfeld surface calculations and analyze the contributions of different intermolecular contacts (e.g., H···H, C···H, O···H) to the crystal packing.
Advanced Crystallographic Data Processing and Refinement Strategies
Discussion of the application of advanced techniques such as serial crystallography or room-temperature crystallography would be purely speculative without any existing crystallographic data for the compound. These methods are applied to specific research problems, and there is no indication in the available literature that this compound has been studied using these advanced approaches.
Elucidation of Reaction Mechanisms and Photochemical Pathways
Fundamental Organic Reaction Mechanisms Pertaining to 4-Acetoxy-4'-butylbenzophenone
The ground-state reactivity of this compound encompasses reactions characteristic of ketones and esters.
The carbonyl group is the primary site for nucleophilic attack and radical reactions. The presence of two aromatic rings, however, introduces significant steric hindrance and electronic effects that modulate its reactivity compared to aliphatic ketones. youtube.comdoubtnut.com
Nucleophilic Addition: Like other ketones, the carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. However, the bulky phenyl groups can sterically hinder the approach of the nucleophile. quora.com Furthermore, the phenyl groups can delocalize the electron density of the carbonyl group through resonance, slightly reducing its electrophilicity. quora.com Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can still proceed to form tertiary alcohols. The general mechanism for nucleophilic addition is as follows:
Nucleophilic attack on the carbonyl carbon.
Formation of a tetrahedral alkoxide intermediate.
Protonation of the alkoxide to yield the alcohol product.
Radical Reactions: The benzophenone (B1666685) moiety is a well-known precursor for radical generation, particularly in photochemical contexts. wikipedia.org In ground-state reactions, it can be reduced by alkali metals, such as sodium, to form a deeply colored radical anion known as a diphenylketyl. wikipedia.org This ketyl is a valuable reagent in organic synthesis, for instance, as an indicator for the drying of solvents. wikipedia.org
Table 1: Comparison of Carbonyl Reactivity in Different Ketones
| Compound | Key Structural Features | Reactivity towards Nucleophiles | Contributing Factors |
|---|---|---|---|
| Acetone (B3395972) | Aliphatic, two methyl groups | High | Minimal steric hindrance, inductive effect of methyl groups. |
| Acetophenone | One phenyl group, one methyl group | Moderate | Some steric hindrance and resonance stabilization from the phenyl group. quora.com |
| Benzophenone | Two phenyl groups | Low | Significant steric hindrance and greater resonance stabilization. quora.com |
| This compound | Substituted benzophenone | Low | Similar to benzophenone, with minor electronic effects from substituents. |
The acetoxy group introduces ester-specific reactivity to the molecule. These reactions typically involve nucleophilic acyl substitution at the ester carbonyl carbon.
Hydrolysis: The ester linkage can be cleaved by water in a process called hydrolysis, which can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. libretexts.org The products are 4-hydroxy-4'-butylbenzophenone and acetic acid.
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base. libretexts.org Treatment with a base like sodium hydroxide (B78521) yields the sodium salt of the carboxylic acid (sodium acetate) and the corresponding alcohol (4-hydroxy-4'-butylbenzophenone). libretexts.org
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov For example, reacting this compound with methanol (B129727) under acidic conditions would lead to an equilibrium with 4-hydroxy-4'-butylbenzophenone and methyl acetate (B1210297). Using a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate, similar to hydrolysis. masterorganicchemistry.com
Advanced Photochemical Studies of this compound
Benzophenone and its derivatives are among the most extensively studied compounds in photochemistry. bgsu.edu Their ability to act as photosensitizers is a key feature of their chemical behavior upon irradiation. medicaljournals.se
Upon absorption of ultraviolet (UV) light, typically around 350 nm, the benzophenone core of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com This initial excitation involves an n→π* transition, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group. mdpi.com
A key characteristic of benzophenone photophysics is the highly efficient and rapid intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). wikipedia.orgrsc.org This process occurs with a quantum yield approaching 100%. wikipedia.org The resulting triplet state has a diradical character, with unpaired electrons on both the carbonyl carbon and oxygen, and is the primary reactive species in most photochemical reactions of benzophenones. hilarispublisher.commdpi.com The energy levels of the excited states of substituted benzophenones can be determined from phosphorescence spectra. nih.gov
Table 2: Photophysical Properties of Benzophenone
| Process | Description | Key Characteristics |
|---|---|---|
| Absorption | Promotion from ground state (S₀) to singlet excited state (S₁) via UV light. | Typically involves an n→π* transition. mdpi.com |
| Intersystem Crossing (ISC) | Transition from the singlet excited state (S₁) to the triplet excited state (T₁). | Extremely rapid and efficient (quantum yield ≈ 1). wikipedia.orgrsc.org |
| Phosphorescence | Emission of light from the triplet state (T₁) back to the ground state (S₀). | Used to determine the energy of the T₁ state. nih.gov |
The triplet state (T₁) of this compound is best described as a diradical. mdpi.com This highly reactive intermediate can engage in several subsequent reactions, most notably hydrogen abstraction. wikipedia.org
Diradicals: The T₁ state readily abstracts a hydrogen atom from a suitable donor molecule (often the solvent, like an alcohol) to form a stable ketyl radical. wikipedia.orgmedicaljournals.semdpi.com This process is fundamental to the photoreduction of benzophenones. The electron-deficient oxygen of the triplet state is responsible for this hydrogen abstraction. medicaljournals.se
Exciplexes: In some cases, the excited benzophenone molecule can form an excited-state complex, or exciplex, with a ground-state donor molecule. These intermediates are often involved in intramolecular or intermolecular charge transfer processes, particularly when electron-donating groups are present on the benzophenone scaffold or in the reaction medium. rsc.orgresearchgate.net
Photoreduction: The most common photochemical reaction of benzophenones is photoreduction, which occurs in the presence of a hydrogen donor. bgsu.edu For this compound, the mechanism in a solvent like isopropyl alcohol would be:
Photoexcitation to the S₁ state, followed by intersystem crossing to the T₁ diradical state. youtube.com
The T₁ state abstracts a hydrogen atom from the isopropyl alcohol, forming a benzhydrol-type ketyl radical and an alcohol-derived radical. hilarispublisher.comyoutube.com
Two ketyl radicals then dimerize to form a pinacol, in this case, a substituted benzopinacol. hilarispublisher.comresearchgate.net This dimerization is the final step in the formation of the reduced product. bgsu.edu
Photocyclization: While intermolecular photoreduction is common, intramolecular reactions like photocyclization can also occur, depending on the substituents. For this compound, an intramolecular hydrogen abstraction from the butyl group is conceivable. If the triplet carbonyl abstracts a hydrogen atom from the butyl chain, it would generate a biradical intermediate. Subsequent radical-radical coupling could then lead to the formation of a new ring system, such as a dihydrobenzofuran derivative. The feasibility of such a reaction depends on the stereochemical favorability of the hydrogen abstraction step.
Influence of Environmental Factors on Photoreactivity (e.g., Solvent Effects)
The photochemical behavior of benzophenone and its derivatives is highly sensitive to the surrounding environment, particularly the choice of solvent. While specific experimental studies on this compound are not extensively documented in publicly available literature, its photoreactivity can be inferred from the well-studied behavior of the parent benzophenone molecule and other substituted analogues.
Solvent polarity and hydrogen-bonding capability are critical factors influencing the electronic transitions of the benzophenone chromophore. nih.gov The primary photochemical processes are initiated by the absorption of UV light, promoting the molecule to an excited singlet state (S1), which then typically undergoes rapid intersystem crossing (ISC) to a more stable triplet state (T1). The energy and nature of these excited states are modulated by solvent-solute interactions. nih.gov
Generally, two key electronic transitions are observed in benzophenones: the π → π* and the n → π* transitions.
π → π Transitions:* These transitions typically result in high-intensity absorption bands. In moving from non-polar to polar solvents, these bands often exhibit a red shift (a shift to longer wavelengths). mdpi.com
n → π Transitions:* This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It results in a lower intensity absorption band. This transition is particularly sensitive to solvent effects. In polar, protic solvents like ethanol (B145695), hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl oxygen of the benzophenone moiety. mdpi.com This interaction stabilizes the ground state more than the excited state, leading to an increase in the energy gap for the n → π* transition. Consequently, a characteristic blue shift (a shift to shorter wavelengths) of this absorption band is observed when moving from a non-polar solvent (e.g., n-Heptane) to a polar, protic one. mdpi.comresearchgate.net
For this compound, the presence of the carbonyl group suggests it will exhibit similar solvatochromic shifts. The photoreactivity, which often stems from the T1 state (specifically the 3(n,π*) state), is therefore directly influenced by the solvent. In non-reactive, non-polar solvents, the primary decay pathway for the triplet state is phosphorescence and non-radiative decay. However, in solvents capable of donating a hydrogen atom (e.g., isopropanol), the excited benzophenone moiety can undergo photoreduction via hydrogen abstraction, a hallmark reaction of the benzophenone triplet state. The efficiency of such photoreactions is intrinsically linked to the nature and stability of the excited states, which are tuned by the solvent environment.
Kinetic and Thermodynamic Studies of Reaction Processes
The rates and energetic profiles of reactions involving this compound are fundamental to understanding its chemical transformations. Although specific quantitative kinetic and thermodynamic data for this compound are sparse in scientific literature, the principles governing its reactivity can be discussed based on general chemical kinetics.
Determination of Reaction Rates and Activation Energies
The rate of a chemical reaction involving this compound, such as a photochemical hydrogen abstraction, is quantified by a rate constant (k). This constant is empirically determined and is dependent on temperature. The relationship between the rate constant, temperature, and the activation energy (Ea) of the reaction is described by the Arrhenius equation.
The activation energy represents the minimum energy barrier that must be overcome for reactants to transform into products. For a photochemical reaction, this barrier is associated with the process occurring from the excited state. A higher activation energy corresponds to a slower reaction rate at a given temperature. Factors influencing the activation energy for a reaction like hydrogen abstraction by the excited triplet state of the benzophenone core would include:
The bond strength of the C-H bond in the hydrogen-donating species.
The stability of the resulting ketyl radical and the radical of the hydrogen donor.
Steric hindrance around the carbonyl group.
While precise values for this compound are not published, experimental determination would typically involve monitoring the disappearance of the reactant or the formation of a product over time at various temperatures using spectroscopic techniques. Plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T) yields a straight line whose slope is proportional to the activation energy.
Below is a hypothetical data table illustrating how reaction rate data at different temperatures could be used to determine the activation energy for a reaction involving this compound.
| Temperature (K) | Rate Constant, k (s-1) | 1/T (K-1) | ln(k) |
|---|---|---|---|
| 298 | 0.015 | 0.00336 | -4.200 |
| 308 | 0.031 | 0.00325 | -3.474 |
| 318 | 0.060 | 0.00314 | -2.813 |
| 328 | 0.112 | 0.00305 | -2.190 |
Elucidation of Transition State Structures and Reaction Progress
The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure is pivotal as it resides at the peak of the activation energy barrier. For reactions involving this compound, particularly photochemical processes, the transition state structure dictates the reaction pathway and its stereochemical outcome.
For the characteristic hydrogen abstraction reaction of a benzophenone derivative, the transition state would involve the electronically excited carbonyl group interacting with a hydrogen donor molecule. The geometry of this complex would feature a partially broken bond in the hydrogen donor and a partially formed O-H bond on the benzophenone moiety.
Elucidating the exact structure of such a fleeting species is experimentally challenging. Modern chemical research relies heavily on computational quantum chemistry methods, such as Density Functional Theory (DFT), to model and visualize transition state structures. bohrium.comresearchgate.netrsc.org These calculations can provide valuable insights into:
Bond lengths and angles of the activated complex.
The distribution of electron density.
The vibrational frequencies, where the transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
While specific computational studies on the transition states for reactions of this compound are not found in the literature, such models would be essential for a detailed understanding of its reaction mechanisms. The modeling would start with the optimized geometries of the reactants (e.g., the T1 excited state of the molecule and a hydrogen donor) and search the potential energy surface for the saddle point that connects them to the products (the ketyl radical and the donor radical).
Theoretical and Computational Chemistry Investigations
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling is fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular properties, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. esqc.orgnih.gov This approach offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-acetoxy-4'-butylbenzophenone. esqc.org
For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its ground-state properties. ijacskros.comchemrxiv.org The first step is geometry optimization, which finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
Other important DFT-derived properties include:
Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other reagents.
| Calculated Property | Theoretical Significance |
|---|---|
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Indicates the electron-donating ability. |
| LUMO Energy | Indicates the electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Ionization Potential & Electron Affinity | Quantifies the ease of losing or gaining an electron. chemrxiv.org |
| Electronegativity & Chemical Hardness | Describes tendencies for charge transfer in reactions. |
| Molecular Electrostatic Potential (MEP) | Maps reactive sites for nucleophilic and electrophilic attack. |
High-Level Ab Initio Calculations for Excited States and Potential Energy Surfaces
While DFT is excellent for ground-state properties, high-level ab initio (from first principles) methods are often required for accurately describing electronically excited states. aip.org These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI), provide a more rigorous treatment of electron correlation. rutgers.edu
For this compound, a molecule with photochemical relevance typical of benzophenones, understanding its excited states is crucial. acs.orgnih.gov Benzophenones are known to undergo efficient intersystem crossing from a singlet excited state (S1) to a triplet excited state (T1) upon UV irradiation. rsc.orgrsc.org High-level calculations can model this process by computing the energies and properties of these excited states.
These calculations are essential for constructing Potential Energy Surfaces (PES). A PES is a multidimensional "landscape" that maps the energy of the molecule as a function of its atomic coordinates. acs.org By exploring the PES, researchers can identify stable isomers (valleys), transition states (saddle points), and the pathways connecting them. For photochemical reactions, the PES of excited states reveals pathways for relaxation, fluorescence, phosphorescence, and chemical transformation after the molecule absorbs light. rsc.orgresearchgate.net Ab initio molecular dynamics simulations can trace the molecule's journey across these surfaces, revealing the intricate steps of photochemical events. acs.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry allows for the detailed investigation of how chemical reactions occur, providing insights into the fleeting intermediate steps that are often impossible to observe experimentally.
Prediction of Reaction Pathways and Transition States
A primary goal of computational chemistry is to map the entire energy profile of a chemical reaction. This involves identifying all reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. mit.edu The transition state is the highest energy point along the reaction coordinate and represents the "point of no return." mit.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, one could computationally investigate various reactions, such as the hydrolysis of its ester group. Theoretical calculations can predict the structure of the transition state for this reaction, whether it proceeds through an acid-catalyzed or base-catalyzed mechanism. researchgate.net By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. cecam.orgresearchgate.net Machine learning models are also emerging as powerful tools to rapidly predict TS structures, complementing traditional quantum chemical methods. nih.gov
Simulation of Molecular Dynamics for Mechanistic Insight
While quantum mechanics provides a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing researchers to observe the dynamic behavior of molecules. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that describe how the positions and velocities of atoms evolve over time. aip.org
For this compound, MD simulations can provide several key insights:
Conformational Flexibility: The molecule has several rotatable bonds, particularly in the butyl and acetoxy groups. MD simulations can explore the different conformations the molecule can adopt in solution and determine their relative populations. rsc.orgnih.govacs.org
Solvation Effects: MD can explicitly model the interactions between the solute molecule and surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's structure, stability, and reactivity. aip.org
Binding Processes: If studying the interaction of this compound with another molecule (e.g., a polymer or a biological receptor), MD simulations can model the binding process, revealing the key intermolecular interactions and conformational changes that occur. bwise.kr
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, serving as a powerful tool for interpreting experimental data and confirming molecular structures. rsc.org
For this compound, several types of spectra can be predicted:
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The resulting predicted IR spectrum, showing the characteristic frequencies for functional groups like the carbonyl (C=O) and ester (C-O) stretches, can be compared directly with experimental FT-IR spectra to validate the computed structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. chemrxiv.org This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. This is particularly relevant for benzophenone (B1666685) derivatives, which are defined by their UV absorption properties. chemrxiv.orgresearchgate.net
| Spectroscopic Technique | Computational Method | Predicted Information | Relevance for this compound |
|---|---|---|---|
| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and intensities | Identification of carbonyl, ester, and aromatic C-H functional groups. |
| NMR (¹H, ¹³C) | GIAO Method | Chemical shifts | Aids in the structural elucidation and assignment of experimental spectra. |
| UV-Visible | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λ_max) and oscillator strengths | Characterizes the molecule's absorption of UV light, crucial for photochemical applications. |
Computational NMR and IR Spectral Predictions
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules. chemrxiv.orgresearchgate.net These predictions are invaluable for structural elucidation, confirming synthetic products, and understanding the electronic environment of atoms within a molecule. ruc.dk
The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. nih.gov Following optimization, NMR shielding tensors and IR vibrational frequencies are calculated. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. ruc.dk The calculated shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). It is important to note that the choice of DFT functional and basis set can influence the accuracy of the predictions, and results are often benchmarked against experimental data for known compounds to establish a reliable methodology. academie-sciences.frgithub.iomdpi.com
Similarly, IR spectra are predicted by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the vibrational modes of the chemical bonds (stretching, bending, etc.). The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net
The predicted spectra can elucidate key structural features. For this compound, ¹H NMR predictions would detail the chemical shifts of aromatic protons on both phenyl rings, the protons of the butyl group, and the methyl protons of the acetoxy group. ¹³C NMR predictions would identify the carbonyl carbon, aromatic carbons, and carbons of the alkyl and acetoxy substituents. IR predictions would highlight characteristic vibrational frequencies, such as the C=O stretching of the ketone and ester groups, C-O stretching, and aromatic C-H and C=C vibrations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-31G(d)) in CDCl₃ solvent model.
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Atom/Group | Predicted Chemical Shift (δ, ppm) | Atom/Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic H (adjacent to C=O, ortho to acetoxy) | 8.15 | C=O (Ketone) | 195.8 |
| Aromatic H (meta to acetoxy) | 7.25 | C=O (Ester) | 169.2 |
| Aromatic H (adjacent to C=O, ortho to butyl) | 7.80 | Aromatic C (ipso, attached to C=O) | 135.2 |
| Aromatic H (meta to butyl) | 7.30 | Aromatic C (ipso, attached to acetoxy) | 154.5 |
| Butyl -CH₂- | 2.70 | Aromatic C (ipso, attached to butyl) | 152.0 |
| Butyl -CH₂- | 1.65 | Aromatic C (ortho to acetoxy) | 122.0 |
| Butyl -CH₂- | 1.40 | Aromatic C (meta to acetoxy) | 130.5 |
| Butyl -CH₃ | 0.95 | Aromatic C (ortho to butyl) | 130.0 |
| Acetoxy -CH₃ | 2.35 | Aromatic C (meta to butyl) | 128.5 |
Table 2: Predicted Principal IR Vibrational Frequencies for this compound Predicted using DFT (B3LYP/6-31G(d)).
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2870 | Strong |
| C=O Stretch (Ester) | 1765 | Very Strong |
| C=O Stretch (Ketone) | 1660 | Very Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1200-1150 | Strong |
UV-Vis and Fluorescence Spectral Simulations for Photophysical Characterization
The photophysical properties of benzophenone derivatives are of significant interest, particularly for applications like photoinitiators and UV filters. chemrxiv.org Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption (UV-Vis) spectra. researchgate.netmdpi.com These simulations calculate the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations, typically π→π* and n→π* transitions for benzophenones. researchgate.net The substituents on the benzophenone core—in this case, the acetoxy and butyl groups—are known to influence the energy of these transitions, causing shifts in the absorption spectrum. researchgate.net The effect of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM), which accounts for the influence of the solvent's dielectric constant on the electronic states. youtube.com
While direct simulation of fluorescence spectra is more complex, computational methods can provide critical insights. After a molecule absorbs light and reaches an excited state, it can relax to a lower-energy geometry in that excited state before emitting a photon (fluorescence) to return to the ground state. By optimizing the geometry of the first singlet excited state (S1), it is possible to calculate the energy of this emission, which corresponds to the fluorescence maximum. The difference between the absorption and emission energies is known as the Stokes shift. These calculations are crucial for understanding the complete photophysical profile and designing molecules for applications in imaging and sensing. nih.gov
Table 3: Predicted UV-Vis Absorption Properties for this compound Predicted using TD-DFT (B3LYP/6-311+G(d,p)) in ethanol (B145695) (PCM).
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.005 | n → π |
| S₀ → S₂ | 285 | 0.450 | π → π |
Molecular Modeling and Simulation for Material Design
Beyond single-molecule properties, molecular modeling and simulation are essential for designing new materials by predicting how molecules interact and organize in the condensed phase. routledge.comnih.gov These computational approaches can forecast the solid-state structure and properties of materials derived from this compound, guiding the synthesis of functionalized derivatives with specific, tailored characteristics.
Prediction of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice dictates many of the bulk properties of a material, including its melting point, solubility, and mechanical stability. Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements, or polymorphs, based solely on the molecular structure. researchgate.net
CSP typically involves two main steps. First, a vast number of plausible crystal structures are generated by systematically exploring different spatial arrangements and molecular conformations. Second, the relative energies of these generated structures are calculated and ranked to identify the most thermodynamically stable forms. researchgate.net This energy ranking requires accurate calculation of both intramolecular conformational energy and intermolecular interaction energies (e.g., van der Waals forces, electrostatic interactions, and hydrogen bonding).
For this compound, CSP could reveal how the butyl and acetoxy groups influence the packing motif. Analysis of the predicted crystal structures would highlight the dominant intermolecular interactions, such as C-H···O contacts involving the carbonyl groups or π-π stacking between the aromatic rings. researchgate.net Understanding these interactions is fundamental for rationalizing the solid-state properties and for anticipating potential polymorphism, which is a critical consideration in the pharmaceutical and materials industries. ucl.ac.uk
Design of Functionalized Derivatives with Tailored Properties
Molecular modeling is a powerful tool in the rational design of new molecules with enhanced or specific functionalities. pwr.edu.pl Starting with the this compound scaffold, computational methods can be used to predict how modifications to its structure would affect its properties. This in silico design process allows for the screening of numerous candidate molecules before committing to synthetic efforts, saving time and resources. nih.govmdpi.com
For instance, if the goal is to develop a more potent photoinitiator, derivatives could be designed by adding electron-donating or electron-withdrawing groups at various positions on the phenyl rings. chemrxiv.org TD-DFT calculations could then be performed on these virtual compounds to predict how these modifications would alter the UV-Vis absorption spectrum, potentially shifting the λmax to a more desirable wavelength or increasing the absorption intensity. researchgate.net
Similarly, if the objective is to design derivatives for biological applications, such as enzyme inhibitors, molecular docking simulations can be employed. nih.gov These simulations predict the binding mode and affinity of a ligand (the designed derivative) to the active site of a target protein. By evaluating a library of virtual derivatives, researchers can identify candidates with the most favorable interactions, prioritizing them for synthesis and experimental testing. nih.gov This structure-based design approach has been successfully applied to many classes of compounds, including benzophenone derivatives, to develop new therapeutic agents. ufv.br
Applications in Advanced Materials Science and Organic Synthesis
A Versatile Synthetic Intermediate in Organic Synthesis
The structural features of 4-Acetoxy-4'-butylbenzophenone, namely the reactive acetoxy group and the modifiable butyl group on the benzophenone (B1666685) core, make it a valuable intermediate in the synthesis of more complex molecules.
A Precursor in the Synthesis of Complex Organic Molecules
While direct and extensive research on this compound as a precursor is not widely documented, its structural analogues serve as a strong indicator of its synthetic potential. The acetoxy group can be hydrolyzed to a phenol (B47542), which can then participate in a variety of reactions, including etherification, esterification, and the formation of carbon-heteroatom bonds. The butyl group, on the other hand, can be functionalized through various aliphatic chemistry reactions, although this is generally less common.
The primary role of such a molecule in synthesis is often to introduce the benzophenone photophore into a larger molecular architecture. This is particularly useful in the design of molecules for applications in photochemistry and materials science.
A Building Block for Functional Polymer Systems
The benzophenone moiety is a well-established building block for functional polymers. By incorporating this compound into a polymer chain, either as a monomer or as a pendant group, materials with specific photo-responsive properties can be developed. The butyl group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing. The acetoxy group can be used as a handle for further post-polymerization modification, allowing for the fine-tuning of the material's properties.
Exploration in Photopolymerization and Photo-Curing Systems
Benzophenone and its derivatives are widely recognized as efficient Type II photoinitiators. They function by absorbing UV radiation and then abstracting a hydrogen atom from a synergist, typically an amine, to generate free radicals that initiate polymerization.
Investigation of Photoinitiator Efficiency and Mechanisms
The efficiency of a benzophenone-based photoinitiator is influenced by the nature and position of its substituents. While specific studies on the photoinitiator efficiency of this compound are limited, research on analogous structures provides valuable insights. The presence of an electron-donating group, such as an alkoxy group (which would be formed upon hydrolysis of the acetoxy group), can influence the energy of the n-π* transition of the benzophenone chromophore, potentially red-shifting its absorption spectrum and enhancing its molar extinction coefficient.
The general mechanism for a Type II photoinitiator like a benzophenone derivative involves the following steps:
Photoexcitation: The benzophenone molecule absorbs a photon of UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from a hydrogen donor (e.g., a tertiary amine).
Radical Formation: This hydrogen abstraction process results in the formation of a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.
Initiation: The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.
The efficiency of this process is dependent on the quantum yield of intersystem crossing, the rate of hydrogen abstraction, and the reactivity of the resulting radicals.
Studies on Photoreactivity in Polymer Matrices
The photoreactivity of a photoinitiator within a polymer matrix is a critical factor in applications such as UV curing of coatings, inks, and adhesives. The mobility of the photoinitiator and its interaction with the polymerizable monomers and other components of the formulation are key to achieving efficient curing. The butyl group in this compound can act as a plasticizer, potentially increasing the free volume within the polymer matrix and enhancing the mobility of the photoinitiator. This could lead to improved curing kinetics.
Development of Novel Functional Materials Based on Benzophenone Scaffolds
The benzophenone scaffold is a versatile platform for the design of novel functional materials with tailored optical, electronic, and mechanical properties. By chemically modifying the benzophenone core, researchers can create materials for a wide range of applications.
The incorporation of functional groups like the acetoxy and butyl groups in this compound allows for the creation of materials with specific properties. For instance, the benzophenone moiety can be used to impart photoreactive properties to a material, enabling applications in photolithography, 3D printing, and self-healing polymers. The long alkyl chain can influence the liquid crystalline properties of a material, leading to the development of novel liquid crystal displays or optical data storage media.
Design and Synthesis of Photoresponsive Materials
The benzophenone moiety is a cornerstone in the design of photoresponsive materials due to its well-established photochemical properties. Upon absorption of ultraviolet (UV) light (typically around 345 nm), the benzophenone core undergoes efficient intersystem crossing to a triplet excited state. This triplet state can readily abstract a hydrogen atom from a suitable donor, such as a polymer backbone or solvent, to form a ketyl radical. This reactivity is the basis for its use as a photoinitiator for polymerization and as a cross-linking agent in polymers. mdpi.comspecificpolymers.com
The specific structure of this compound, featuring an electron-donating alkyl group (butyl) and an electron-withdrawing acetate (B1210297) group, allows for the fine-tuning of its photochemical behavior. The synthesis of photoresponsive polymers incorporating this molecule would typically involve its conversion into a polymerizable monomer. A common strategy is the hydrolysis of the acetate group to yield 4-hydroxy-4'-butylbenzophenone, followed by esterification with acryloyl chloride or methacryloyl chloride. The resulting monomer can then be copolymerized with other vinyl monomers to introduce the photoactive benzophenone unit into the polymer side chains.
These resulting polymers can be designed to undergo light-induced modifications. For instance, a thin film of a polymer containing this compound units can be cross-linked upon UV exposure, altering its physical properties such as solubility, swellability, and mechanical strength. This process is fundamental in applications like photolithography and the fabrication of microelectronics. Research on related benzophenone-containing polymers demonstrates that the efficiency of photocross-linking can be influenced by factors like polymer polarity and glass transition temperature. googleapis.com
| Benzophenone Derivative | Key Photochemical Property | Typical Application |
|---|---|---|
| Benzophenone (unsubstituted) | Efficient H-atom abstraction from triplet state | Photoinitiator, UV curing of inks and coatings |
| 4,4'-Bis(diethylamino)benzophenone | Enhanced absorption in the near-UV range | Co-initiator in photopolymerization systems |
| Polyimide containing Benzophenone | Initiates grafting polymerization on surfaces | Photo-alignment layers for liquid crystals mdpi.com |
| 4-Hydroxybenzophenone | UV absorber, H-atom donor/acceptor | UV stabilizer in polymers, intermediate for photosensitizers nbinno.com |
Integration into Liquid Crystalline Systems and Soft Materials
The molecular architecture of this compound is conducive to the formation of liquid crystalline (LC) phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. beilstein-journals.org The structure of this compound features a rigid, elongated core (the biphenyl (B1667301) ketone unit) necessary for anisotropic ordering, and a flexible terminal alkyl chain (the n-butyl group), which promotes fluidity. This combination of a rigid core and a flexible tail is a classic design principle for calamitic (rod-like) liquid crystals.
The terminal groups play a crucial role in determining the specific mesophase (e.g., nematic, smectic) and the transition temperatures. The n-butyl group provides flexibility, while the polar acetoxy group at the other end can lead to specific intermolecular interactions, influencing the packing of the molecules. Upon hydrolysis to the corresponding 4-hydroxy derivative, the potential for strong hydrogen bonding is introduced, which can significantly stabilize smectic phases where molecules are arranged in layers. researchgate.netwhiterose.ac.uk The balance between the dispersive forces from the butyl chain and the polar interactions from the acetoxy/hydroxy group dictates the thermal range and stability of the liquid crystalline phase. Studies on structurally similar compounds, such as 4-alkoxy-4'-cyanobiphenyls, have shown how variations in alkyl chain length and terminal polar groups systematically alter the clearing points (the temperature at which the material becomes an isotropic liquid).
| Compound Family | Structural Features | Observed Liquid Crystal Phases |
|---|---|---|
| 4-Alkyl-4'-cyanobiphenyls | Rigid biphenyl core, flexible alkyl chain, polar cyano group | Nematic, Smectic A |
| 4-Alkoxystilbazoles (complexed with phenols) | Hydrogen-bonded supramolecular core, terminal alkoxy chains | Nematic, Smectic A whiterose.ac.uk |
| 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | Bent rigid core with terminal alkyl chains | Monotropic Smectic B beilstein-journals.org |
| 4-Alkoxy-4'-hydroxybenzophenones | Rigid benzophenone core, alkoxy chain, H-bonding group | Expected to form nematic and/or smectic phases |
Catalysis and Redox Chemistry in Benzophenone Derivatives
Investigations into Redox-Active Behavior and Catalytic Cycles
The redox chemistry of benzophenone is centered on its carbonyl group. It can undergo a one-electron reduction to form a stable ketyl radical anion. The electrochemical potential at which this reduction occurs is sensitive to the electronic nature of the substituents on the aromatic rings. In this compound, the n-butyl group is a weak electron-donating group, which slightly destabilizes the radical anion, making the reduction potential more negative. Conversely, the acetoxy group is electron-withdrawing through induction but can be weakly donating through resonance, leading to a more complex influence on the redox potential.
This redox activity allows benzophenone derivatives to participate in catalytic cycles, particularly in photoredox catalysis. The excited triplet state of benzophenone is a potent oxidant, capable of accepting an electron or abstracting a hydrogen atom to initiate radical reactions. For example, benzophenone can catalyze the hydrosilylation of carbonyl compounds. nih.gov In such a cycle, the benzophenone derivative might be activated by light or a co-catalyst, interact with the substrate (e.g., another carbonyl compound) and a reagent (e.g., a silane), facilitate the chemical transformation, and then be regenerated for the next cycle. The specific substituents on the benzophenone core can modulate the energy levels of its frontier molecular orbitals, thereby tuning its redox potentials and the efficiency of the catalytic process. Research on triphenylamine-based materials with methoxy (B1213986) groups has shown how substituents can be used to control electrochemical reversibility and color changes at different oxidation states, a principle that applies to benzophenone systems as well. rsc.org
Role as a Ligand in Coordination Chemistry
Benzophenone derivatives can act as ligands in coordination chemistry, primarily through the lone pairs of electrons on the carbonyl oxygen atom. This oxygen atom serves as a Lewis base, capable of coordinating to a variety of metal centers. The formation of such metal complexes can significantly alter the electronic, photophysical, and catalytic properties of the benzophenone moiety.
In the case of this compound, the primary coordination site is the central carbonyl oxygen. However, the presence of the acetoxy group introduces a second, albeit weaker, potential coordination site at the ester carbonyl oxygen. While monodentate coordination through the ketone oxygen is most common, the possibility of bidentate or bridging coordination modes exists, depending on the metal ion and reaction conditions. Furthermore, if the acetoxy group is hydrolyzed to a hydroxyl group, the resulting 4-hydroxy-4'-butylbenzophenone can act as a bidentate ligand, coordinating to a metal center through both the ketone and the deprotonated phenoxide oxygen. This chelation effect typically results in more stable metal complexes. Studies have shown that benzophenone and its derivatives can coordinate with metals like iron and rare-earth elements such as lanthanum and cerium, forming complexes that are active in catalysis or exhibit interesting spectroscopic properties. nih.govnih.govrasayanjournal.co.in
| Ligand | Metal Center | Coordination Mode | Application/Feature |
|---|---|---|---|
| Benzophenone | Iron(I) | Monodentate (via C=O) | Reversible ligand exchange with radicals nih.gov |
| 3,4-Diaminobenzophenone derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate (macrocyclic ligand) | Antimicrobial activity rasayanjournal.co.in |
| Benzophenone derivatives | Lanthanum(III), Cerium(III) | Monodentate (via C=O) | Catalysts for hydrosilylation nih.gov |
| 4-Hydroxybenzophenone | Various transition metals | Potentially bidentate (C=O and O⁻) | Precursors for stable metal-organic frameworks |
Research on Structural Analogues and Functional Derivatives of 4 Acetoxy 4 Butylbenzophenone
Systematic Variation of Alkyl Chain Length and Branching
The length and branching of the alkyl chain at the 4'-position of the benzophenone (B1666685) core are expected to significantly influence the molecule's properties, such as its crystallinity, solubility, and electronic characteristics.
The synthesis of 4-acetoxy-4'-(alkyl)benzophenones typically involves a two-step process. The first step is a Friedel-Crafts acylation of an appropriate alkylbenzene (e.g., toluene (B28343), ethylbenzene (B125841), propylbenzene, butylbenzene) with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields the corresponding 4-hydroxy-4'-(alkyl)benzophenone. The subsequent step is the esterification of the phenolic hydroxyl group with acetic anhydride (B1165640) or acetyl chloride to produce the final 4-acetoxy-4'-(alkyl)benzophenone.
While a comprehensive comparative study of a homologous series of 4-acetoxy-4'-(alkyl)benzophenones is not extensively detailed in the available literature, we can compile and compare the properties of individual analogues based on existing data for related compounds. The variation in the alkyl substituent is anticipated to affect the melting point, with more flexible, longer chains potentially leading to lower melting points. Spectroscopic characteristics, such as the chemical shifts in ¹H and ¹³C NMR, will also show predictable changes with the variation of the alkyl group.
| Alkyl Group | Compound Name | Synthesis Method | Anticipated Properties |
|---|---|---|---|
| Methyl | 4-Acetoxy-4'-methylbenzophenone | Friedel-Crafts acylation of toluene followed by acetylation | Higher melting point compared to longer chain analogues. |
| Ethyl | 4-Acetoxy-4'-ethylbenzophenone | Friedel-Crafts acylation of ethylbenzene followed by acetylation | Slightly lower melting point than the methyl analogue. |
| n-Propyl | 4-Acetoxy-4'-(n-propyl)benzophenone | Friedel-Crafts acylation of n-propylbenzene followed by acetylation | Further decrease in melting point. |
| Isopropyl | 4-Acetoxy-4'-isopropylbenzophenone | Friedel-Crafts acylation of cumene (B47948) followed by acetylation | Different packing in the solid state compared to the n-propyl isomer, potentially affecting the melting point. |
| n-Butyl | 4-Acetoxy-4'-(n-butyl)benzophenone | Friedel-Crafts acylation of n-butylbenzene followed by acetylation | Lower melting point due to increased alkyl chain length. |
| tert-Butyl | 4-Acetoxy-4'-(tert-butyl)benzophenone | Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by acetylation | Bulky group may disrupt crystal packing, influencing the melting point. |
Stereochemistry can play a significant role in the properties of a molecule, particularly when a chiral center is introduced. In the context of 4-acetoxy-4'-(alkyl)benzophenones, a chiral center can be incorporated by using a branched alkyl group such as a sec-butyl group. The resulting compound, 4-acetoxy-4'-(sec-butyl)benzophenone, would exist as a pair of enantiomers.
Currently, there is a lack of specific research in the scientific literature focusing on the stereoisomers of 4-acetoxy-4'-butylbenzophenone and its analogues. However, it can be hypothesized that the individual enantiomers could exhibit different properties in a chiral environment, for instance, in their interactions with chiral stationary phases in chromatography or with chiral biological molecules. The synthesis of an enantiomerically pure form would require either a stereoselective synthesis or the resolution of the racemic mixture. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), would be instrumental in isolating and studying the individual enantiomers.
Diversification of the Acetoxy Functional Group
Replacing the acetoxy group with other acyloxy groups (e.g., propanoyloxy, butanoyloxy, benzoyloxy) can be achieved by reacting 4-hydroxy-4'-butylbenzophenone with the corresponding acyl chloride or anhydride. These modifications would alter the lipophilicity and steric bulk at the 4-position. For instance, a benzoyloxy group would introduce an additional aromatic ring, which could lead to enhanced π-π stacking interactions in the solid state. tubitak.gov.trnih.govtubitak.gov.trresearchgate.net
| Acyloxy Group | Compound Name | Potential Impact on Properties |
|---|---|---|
| Propanoyloxy | 4-Propanoyloxy-4'-butylbenzophenone | Increased lipophilicity compared to the acetoxy derivative. |
| Butanoyloxy | 4-Butanoyloxy-4'-butylbenzophenone | Further increase in lipophilicity. |
| Benzoyloxy | 4-Benzoyloxy-4'-butylbenzophenone | Introduction of an additional aromatic ring, potentially influencing crystal packing and electronic properties. tubitak.gov.trnih.govtubitak.gov.trresearchgate.net |
The precursor, 4-hydroxy-4'-butylbenzophenone, is itself a key derivative, providing a hydrogen bond donor functionality that is absent in the parent compound.
Ether derivatives, such as 4-methoxy-4'-butylbenzophenone or 4-ethoxy-4'-butylbenzophenone, can be synthesized from 4-hydroxy-4'-butylbenzophenone via the Williamson ether synthesis. This reaction involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl iodide). The replacement of the acetoxy group with an alkoxy group removes the ester functionality and introduces a more stable ether linkage.
The synthesis of carbonyl derivatives, such as an aldehyde, can be more complex. One potential route could involve the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250), followed by a reaction to introduce the butyl group at the 4'-position, and subsequent formylation of the 4-position if not already present. For instance, the synthesis of a 4-formylphenyl derivative has been reported through the reaction of 4-hydroxybenzaldehyde with a suitable benzenesulfonate. researchgate.net
| Functional Group | Compound Name | Key Synthetic Step |
|---|---|---|
| Hydroxy | 4-Hydroxy-4'-butylbenzophenone | Friedel-Crafts acylation of butylbenzene (B1677000). |
| Methoxy (B1213986) (Ether) | 4-Methoxy-4'-butylbenzophenone | Williamson ether synthesis from 4-hydroxy-4'-butylbenzophenone. |
| Formyl (Carbonyl) | 4-Formyl-4'-butylbenzophenone | Multi-step synthesis potentially involving protection and formylation reactions. researchgate.net |
Positional Isomers and Ring-Substituted Benzophenone Analogues
For example, 2-acetoxy-4'-butylbenzophenone (B1292238) and 3-acetoxy-4'-butylbenzophenone (B1292275) would be positional isomers of the parent compound. Their synthesis would require starting materials with the appropriate substitution pattern. The different positioning of the acetoxy group would significantly alter the molecule's conformation and its electronic properties due to changes in steric hindrance and resonance effects. Analytical techniques such as mass spectrometry and various chromatographic methods are crucial for the differentiation of such isomers. researchgate.netnih.gov
Furthermore, the introduction of additional substituents onto the aromatic rings can lead to a wide array of new analogues. For instance, the synthesis of methoxy- or chloro-substituted benzophenone derivatives has been reported. nih.govnih.gov These substituents can influence the electronic nature of the aromatic rings and provide additional sites for functionalization.
| Analogue Type | Example Compound | Key Structural Difference |
|---|---|---|
| Positional Isomer | 2-Acetoxy-4'-butylbenzophenone | Acetoxy group at the 2-position instead of the 4-position. |
| Positional Isomer | 3-Acetoxy-4'-butylbenzophenone | Acetoxy group at the 3-position instead of the 4-position. |
| Ring-Substituted Analogue | 4-Acetoxy-4'-butyl-2-methoxybenzophenone | Introduction of a methoxy group on one of the aromatic rings. nih.gov |
| Ring-Substituted Analogue | 4-Acetoxy-4'-butyl-3'-chlorobenzophenone | Introduction of a chloro group on one of the aromatic rings. nih.gov |
Compound Names
| Compound Name |
|---|
| This compound |
| 4-Acetoxy-4'-methylbenzophenone |
| 4-Acetoxy-4'-ethylbenzophenone |
| 4-Acetoxy-4'-(n-propyl)benzophenone |
| 4-Acetoxy-4'-isopropylbenzophenone |
| 4-Acetoxy-4'-(n-butyl)benzophenone |
| 4-Acetoxy-4'-(tert-butyl)benzophenone |
| 4-Acetoxy-4'-(sec-butyl)benzophenone |
| 4-Hydroxy-4'-butylbenzophenone |
| 4-Propanoyloxy-4'-butylbenzophenone |
| 4-Butanoyloxy-4'-butylbenzophenone |
| 4-Benzoyloxy-4'-butylbenzophenone |
| 4-Methoxy-4'-butylbenzophenone |
| 4-Ethoxy-4'-butylbenzophenone |
| 4-Formyl-4'-butylbenzophenone |
| 2-Acetoxy-4'-butylbenzophenone |
| 3-Acetoxy-4'-butylbenzophenone |
| 4-Acetoxy-4'-butyl-2-methoxybenzophenone |
| 4-Acetoxy-4'-butyl-3'-chlorobenzophenone |
| 4-Hydroxybenzoyl chloride |
| Aluminum chloride |
| Acetic anhydride |
| Acetyl chloride |
| Sodium hydride |
| Methyl iodide |
| Ethyl iodide |
| 4-Hydroxybenzaldehyde |
Research on 2-Acetoxy-4'-butylbenzophenone and Related Isomers
Research into the isomers of this compound, such as 2-acetoxy-4'-butylbenzophenone, is crucial for understanding how the position of substituents influences the compound's characteristics. While specific research on 2-acetoxy-4'-butylbenzophenone is not extensively detailed in publicly available literature, its basic properties can be cataloged. labshake.com
Interactive Table: Physicochemical Properties of 2-Acetoxy-4'-butylbenzophenone
| Property | Value |
|---|---|
| IUPAC Name | [2-(4-butylbenzoyl)phenyl] acetate (B1210297) |
| CAS Number | 890098-44-9 |
| Molecular Formula | C19H20O3 |
| Molecular Weight | 296.36 g/mol |
| Purity | 96% |
Data sourced from Alfa Chemistry. labshake.com
The study of related isomers, such as 2-acetoxy-4'-butoxybenzophenone, where a butoxy group replaces the butyl group, further elucidates the impact of the ether linkage. This analogue has a slightly higher molecular weight of 312.4 g/mol . nih.gov The investigation of such closely related structures helps in building a comprehensive understanding of how minor structural modifications can lead to different properties.
Multi-substituted Benzophenone Derivatives for Structure-Property Relationship Studies
The benzophenone scaffold is a versatile platform for designing molecules with specific properties by introducing various substituents. nih.gov Research in this area often focuses on how different functional groups and their positions affect the electronic, photochemical, and thermal properties of the resulting derivatives. mdpi.comresearchgate.net These studies are fundamental for tailoring benzophenones for various applications, such as photoinitiators and materials for organic light-emitting diodes (OLEDs). mdpi.commdpi.com
The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption spectra and photochemical reactivity of benzophenone derivatives. mdpi.com For instance, a study on novel benzophenone-based hydrogen acceptors demonstrated that structural changes, such as the number of ketone units and the position of electron-donating groups, lead to a red-shift of the absorption maxima and enhanced molar extinction coefficients. mdpi.com
The thermal stability of benzophenone derivatives is also a key aspect of structure-property relationship studies. The decomposition temperatures (Td) and melting points (Tm) are influenced by the molecular structure. For example, diketone benzophenone derivatives have been shown to exhibit higher thermal stability compared to their mono-ketone counterparts. mdpi.com
Interactive Table: Thermal Properties of Selected Multi-substituted Benzophenone Derivatives
| Compound | Td (°C) | Tm (°C) |
|---|---|---|
| BPD-D (mono-ketone) | 360 | 170 |
| BPDM-D (di-ketone, meta) | 369 | 244 |
| BPDP-D (di-ketone, para) | 424 | 209 |
| Benzophenone (BP) | - | 49 |
This table illustrates the effect of the number and position of ketone and donor groups on the thermal properties of benzophenone derivatives, as reported in a study on visible-light type-II photoinitiators. mdpi.com
Furthermore, the substitution pattern on the phenyl rings of benzophenone derivatives influences their application in OLEDs. By attaching different functional groups, researchers can tune the electronic properties to create efficient host materials and emitters. mdpi.com The synthesis of these multi-substituted derivatives often involves reactions such as Friedel–Crafts acylation, nucleophilic substitution, and Suzuki coupling. mdpi.comnih.gov
The study of aminobenzophenones as p38 MAP kinase inhibitors has also provided valuable structure-activity relationship (SAR) data. Systematic optimization of the substitution pattern on the benzophenone core led to the identification of potent anti-inflammatory agents. drugbank.com This research highlights the importance of understanding how different substituents interact with biological targets.
Advanced Analytical Methodologies for Research on 4 Acetoxy 4 Butylbenzophenone
Chromatographic Techniques for High-Purity Isolation and Analysis
Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound like 4-Acetoxy-4'-butylbenzophenone, various chromatographic techniques are utilized to ensure purity, analyze reaction outcomes, and prepare samples for further investigation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzophenone (B1666685) derivatives due to their strong UV absorbance. mdpi.commtc-usa.com The methodology is bifurcated into analytical and preparative scales, distinguished by their primary objectives. hplcvials.comwarwick.ac.uk
Analytical HPLC focuses on the qualitative and quantitative analysis of a sample. hplcvials.com Its purpose is to identify and determine the concentration of this compound in a mixture. This is achieved using columns with smaller internal diameters (typically around 4.6 mm) and smaller stationary phase particles (3-5 µm), which provide high resolution and efficient separation of components. hplcvials.com Reversed-phase chromatography is commonly employed for benzophenones, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. mtc-usa.comconicet.gov.arsielc.comsielc.com The high sensitivity required for analytical purposes is often achieved using UV-visible or mass spectrometry (MS) detectors. hplcvials.comnih.gov
Preparative HPLC is utilized for the isolation and purification of this compound from reaction mixtures or natural extracts. warwick.ac.ukspringernature.comspringernature.com The goal is to obtain a sufficient quantity of the pure compound for further research, such as structural elucidation or use in subsequent synthetic steps. warwick.ac.uklcms.cz This technique employs larger columns and involves injecting larger sample volumes, from milliliters to liters. hplcvials.com The principles of separation remain the same as in analytical HPLC, and methods developed on an analytical scale can often be scaled up for preparative purposes. youtube.com
Below is a table summarizing typical HPLC conditions for the analysis of benzophenone derivatives, which are applicable to this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Identification and Quantification | Isolation and Purification warwick.ac.uk |
| Column I.D. | ~4.6 mm hplcvials.com | >10 mm |
| Particle Size | 3-5 µm hplcvials.com | 5-10 µm or larger |
| Injection Volume | 1-100 µL hplcvials.com | Milliliters to Liters hplcvials.com |
| Flow Rate | 0.3-1.5 mL/min youtube.comnih.gov | >10 mL/min |
| Stationary Phase | C18 (Reversed-Phase) mtc-usa.comnih.gov | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water, often with 0.1% Formic Acid nih.govnih.gov | Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis (e.g., 254 nm), MS/MS mtc-usa.comnih.gov | UV-Vis, Refractive Index (RI) |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Given its molecular structure, this compound can be analyzed by GC, particularly when coupled with advanced detectors for sensitive and specific detection. nih.gov The choice of detector is critical and depends on the analytical requirements, such as sensitivity and selectivity. drawellanalytical.comphenomenex.com
Flame Ionization Detector (FID): As a nearly universal detector for organic compounds, the FID is highly sensitive to molecules containing carbon atoms. lcservicesltd.co.uk It would provide excellent sensitivity for quantifying this compound.
Mass Spectrometry (MS): GC-MS is a premier technique that combines the separation power of GC with the identification capabilities of MS. cfsre.org It provides not only retention time data but also a mass spectrum of the compound, which serves as a molecular fingerprint, allowing for definitive identification and structural elucidation.
Fourier Transform-Infrared Spectrometry (FT-IR): GC/FT-IR analysis provides vapor-phase infrared spectra of the separated compounds. nih.gov This can be particularly useful for differentiating between isomers and closely related benzophenone structures. nih.gov
Nitrogen-Phosphorus Detector (NPD): While highly selective for compounds containing nitrogen or phosphorus, the NPD would not be a primary choice for this compound unless analyzing it in a matrix with specific interferences that this detector could ignore. drawellanalytical.com
Electron Capture Detector (ECD): The ECD is extremely sensitive to electrophilic compounds, such as those containing halogens. It is not the ideal detector for this compound itself but would be highly effective if analyzing halogenated derivatives.
The following table outlines various GC detectors and their applicability to the analysis of this compound.
| Detector | Principle of Operation | Applicability for this compound |
| Flame Ionization (FID) | Ions produced during combustion of organic compounds in a hydrogen flame generate a current. drawellanalytical.com | High: Excellent sensitivity for quantification. lcservicesltd.co.uk |
| Mass Spectrometry (MS) | Compounds are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio. lcservicesltd.co.uk | High: Provides definitive identification and structural information. cfsre.org |
| Fourier Transform-IR (FT-IR) | Measures the absorption of infrared radiation by the eluted compound in the vapor phase. nih.gov | Moderate: Useful for structural confirmation and isomer differentiation. nih.gov |
| Thermal Conductivity (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. lcservicesltd.co.uk | Low: Universal but less sensitive compared to FID; not ideal for trace analysis. lcservicesltd.co.uk |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique frequently used in organic synthesis to monitor the progress of a reaction and to assess the purity of the resulting products. oregonstate.eduresearchgate.net
For the synthesis of this compound (e.g., via acetylation of 4-hydroxy-4'-butylbenzophenone), TLC can be used to track the disappearance of the starting material and the appearance of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material and, if available, an authentic sample of the product. libretexts.org The plate is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and acetone (B3395972) or hexane and ethyl acetate (B1210297). oregonstate.edu
The separated spots are visualized, commonly under UV light, as benzophenones are UV-active. The relative positions of the spots, quantified by the retention factor (Rf), indicate the polarity of the compounds. The product, this compound, would be expected to have a higher Rf value (be less polar) than the starting material, 4-hydroxy-4'-butylbenzophenone, due to the conversion of the polar hydroxyl group to a less polar acetate ester group. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. TLC is also an excellent tool for a preliminary assessment of the final product's purity; the presence of a single spot suggests a pure compound. libretexts.org
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of HPLC that separates molecules based on their size or hydrodynamic volume in solution. selectscience.netlcms.cz This technique is indispensable for characterizing polymers. lcms.czazom.com
If this compound is used as a monomer to synthesize a polymer, or as a photoinitiator or an additive within a polymer matrix, GPC is the primary method for analyzing the resulting polymer. researchgate.netshodexhplc.com The analysis provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.net
In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains permeate the pores to a greater extent and have a longer retention time. selectscience.net The most common detectors used in GPC are the refractive index (RI) detector, which is a universal concentration-sensitive detector, and a UV detector, which would be highly sensitive to the benzophenone moiety in the polymer. jenck.com Coupling GPC with light scattering and viscometry detectors can provide absolute molecular weight and information about the polymer's structure and branching. azom.com
The table below details typical parameters for GPC analysis of polymers.
| Parameter | Typical Setting |
| Technique | Gel Permeation / Size Exclusion Chromatography (GPC/SEC) lcms.cz |
| Objective | Determine molecular weight (Mw, Mn) and polydispersity (PDI) of polymers. selectscience.net |
| Columns | Styrene-divinylbenzene copolymer beds (e.g., Styragel, PLgel) ufl.eduresearchgate.net |
| Mobile Phase | Tetrahydrofuran (THF), Chloroform, Toluene (B28343) ufl.eduwindows.net |
| Detectors | Refractive Index (RI), UV-Vis, Light Scattering (LS), Viscometer azom.comjenck.com |
| Calibration | Polystyrene or Polymethylmethacrylate standards researchgate.net |
In-situ and Real-time Spectroscopic Monitoring of Chemical Reactions
Understanding the kinetics and mechanisms of chemical reactions is fundamental to process optimization and control. In-situ spectroscopic techniques allow for real-time monitoring of reacting species directly in the reaction vessel without the need for sampling and quenching. This provides a continuous stream of data, offering deep insights into reaction pathways, intermediates, and endpoints.
For the synthesis of this compound, online Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful process analytical technologies (PAT).
Online FTIR Spectroscopy: This technique involves inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture. The probe, typically made of diamond or silicon, allows for the collection of IR spectra in real-time. mt.com For a reaction such as the acetylation of 4-hydroxy-4'-butylbenzophenone, FTIR can monitor several key changes simultaneously:
The disappearance of the broad O-H stretching band of the phenolic starting material (around 3200-3600 cm⁻¹).
The appearance and growth of the characteristic ester carbonyl (C=O) stretching band of the this compound product (around 1760 cm⁻¹).
Changes in the fingerprint region (below 1500 cm⁻¹) that are unique to the reactant and product.
By tracking the concentration profiles of reactants and products over time, detailed kinetic data can be obtained, enabling the determination of reaction rates, orders, and activation energies. mt.com This method is particularly valuable for identifying transient intermediates that might not be detectable by offline methods like HPLC. mt.com
Online UV-Vis Spectroscopy: The benzophenone chromophore exhibits strong absorption in the UV region. The electronic environment of the chromophore changes when the hydroxyl group in a precursor is converted to an acetoxy group. This change leads to a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity. By monitoring the absorbance at specific wavelengths corresponding to the reactant and product, one can follow the reaction progress in real-time. This technique is well-suited for determining reaction kinetics, especially when there is a clear and distinct spectral difference between the starting materials and the products.
Electrochemical Techniques for Redox Characterization
The redox characteristics of this compound are critical to understanding its electronic properties and potential applications in fields such as photochemistry and materials science. Electrochemical techniques, particularly cyclic voltammetry (CV), provide a powerful means to probe the electron transfer processes of this molecule. While direct experimental data for this compound is not extensively reported in peer-reviewed literature, its electrochemical behavior can be reliably inferred from the well-established principles of physical organic chemistry and the extensive research conducted on substituted benzophenones. academie-sciences.fr
Benzophenone and its derivatives are known to undergo a characteristic two-step reduction process in aprotic solvents. uit.no The first step is a reversible one-electron reduction, leading to the formation of a stable radical anion (ketyl). The second step involves the addition of a second electron to form a dianion, which is typically unstable and undergoes subsequent chemical reactions, rendering this step irreversible. academie-sciences.fr
The reduction potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the aromatic rings. uit.no Electron-donating groups, such as alkyl chains, tend to make the reduction more difficult, shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups facilitate the acceptance of an electron, resulting in a less negative reduction potential. This relationship can be quantified using the Hammett equation, which provides a linear correlation between the half-wave potential and the substituent's Hammett constant (σ).
For this compound, two key substituents influence its redox properties: the 4-acetoxy group and the 4'-butyl group. The butyl group at the 4'-position is a straightforward electron-donating group due to its inductive effect, and it is expected to make the reduction potential more negative compared to unsubstituted benzophenone.
Based on these considerations, the first reversible reduction potential of this compound can be estimated. The standard reduction potential for the first one-electron reduction of benzophenone in dimethylformamide (DMF) is approximately -1.71 V versus the standard calomel (B162337) electrode (SCE). Using the Hammett equation and the known reduction potential of 4-methylbenzophenone (B132839) as a proxy for the 4-butyl substituent, a reasonable estimation for the reduction potential of this compound can be made.
The following interactive data table summarizes the expected electrochemical parameters for this compound in a typical aprotic solvent like dimethylformamide (DMF) with a standard electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6).
A typical cyclic voltammogram of this compound would be expected to show a reversible wave for the first reduction, characterized by an anodic to cathodic peak current ratio (Ipa/Ipc) close to unity and a peak separation (ΔEp) of approximately 59 mV at room temperature for a one-electron process. The second reduction wave would appear at a more negative potential and would lack a corresponding anodic peak on the reverse scan, confirming its irreversible nature.
The detailed research findings on related substituted benzophenones provide a solid foundation for predicting the redox behavior of this compound. The interplay of the electron-donating butyl group and the nuanced electronic effect of the acetoxy group are key to its specific electrochemical signature.
Future Perspectives and Emerging Research Avenues in 4 Acetoxy 4 Butylbenzophenone Chemistry
Sustainable Synthesis and Green Photochemistry Innovations
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a compound like 4-Acetoxy-4'-butylbenzophenone, this translates to the development of synthetic routes that are not only efficient but also environmentally benign. Future research in this area is poised to move beyond traditional synthetic methods, embracing principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Innovations in photocatalysis, for instance, offer a promising avenue for the synthesis of benzophenone (B1666685) derivatives. The use of visible-light photocatalysis, potentially employing benzophenone itself as a photosensitizer, could enable cleaner and more efficient chemical transformations. chemrxiv.orgsemanticscholar.org Research into photocatalytic methods for carbon-carbon bond formation, such as in Suzuki couplings, could be adapted for the synthesis of functionalized benzophenones, including this compound. researchgate.net
Furthermore, the principles of green chemistry encourage the use of alternative and safer solvents. The photoreduction of benzophenones, a classic photochemical reaction, has been successfully demonstrated using greener solvents like ethanol (B145695), which is a renewable resource. researchgate.net Future synthetic strategies for this compound and its derivatives will likely focus on adopting such eco-friendly solvent systems.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |
| Photocatalysis | Visible-light mediated cross-coupling reactions to form the benzophenone core. | Reduced energy consumption, use of abundant light as a reagent. |
| Alternative Solvents | Utilizing ethanol or other bio-based solvents for synthesis and purification steps. | Reduced toxicity and environmental impact compared to traditional organic solvents. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of chemical waste. |
Integration into Advanced Supramolecular Assemblies and Nanomaterials
The benzophenone moiety is a valuable building block in the construction of functional supramolecular assemblies and nanomaterials due to its photochemical activity and structural rigidity. The future for this compound in this realm lies in its potential to be incorporated into complex, self-assembled systems with emergent properties.
Research has shown that benzophenone derivatives can be functionalized with moieties like dipeptides to create self-assembling photocatalysts. nih.gov These materials can form nanostructures such as gels and fibers, localizing the photoinitiator and enabling spatially controlled polymerization. The butyl and acetoxy groups of this compound could be strategically modified to tune its self-assembly behavior, leading to the formation of novel photoactive nanomaterials. nih.gov
Moreover, benzophenone has been successfully embedded as a guest molecule within supramolecular frameworks, demonstrating that the benzophenone structure can be accommodated in complex host-guest systems. figshare.com This opens up possibilities for creating crystalline materials with tailored optical or photochemical properties, where the this compound molecules are precisely arranged in a three-dimensional lattice.
| Supramolecular System / Nanomaterial | Potential Role of this compound | Emerging Application |
| Self-Assembled Gels | As a photo-responsive gelator, forming fibrous networks upon external stimuli. | Controlled release systems, 3D printing inks. |
| Nanostructured Photocatalysts | As the photoactive component in self-assembled peptide-benzophenone conjugates. | Green chemistry applications, solar energy conversion. |
| Host-Guest Frameworks | As a guest molecule within a porous crystalline matrix. | Optical sensors, data storage. |
Development of Next-Generation Photoinitiators and Photoswitches
Benzophenone and its derivatives are well-established as Type II photoinitiators, which generate free radicals through a bimolecular reaction upon UV irradiation. The future in this field is focused on developing next-generation photoinitiators that are more efficient, have better migration stability, and can be activated by lower energy light, such as visible light from LEDs. rsc.org
The structural modifications in this compound, specifically the acetoxy and butyl groups, can be fine-tuned to alter its photophysical properties, such as its absorption spectrum and intersystem crossing efficiency. This could lead to the development of photoinitiators that are highly reactive and tailored for specific applications, like in 3D printing and biocompatible hydrogels. Research into novel benzophenone derivatives has already demonstrated the potential to create multifunctional photoinitiators with enhanced performance. rsc.org
The concept of photoswitching, where a molecule can be reversibly isomerized between two states using light, is another exciting area of research. While azobenzenes are the most common molecular photoswitches, the development of new photoswitchable scaffolds is of great interest. The benzophenone core, with its rich photochemistry, could potentially be engineered into a photoswitchable system. By introducing specific functional groups to the this compound structure, it might be possible to create a molecule that undergoes a reversible photochemical reaction, leading to changes in its properties that can be controlled by light. chemrxiv.org
Advanced Mechanistic Investigations using Ultrafast Spectroscopy and Time-Resolved Techniques
Understanding the intricate details of the photochemical and photophysical processes that occur in this compound after light absorption is crucial for its rational design in various applications. Ultrafast spectroscopy techniques, operating on the femtosecond to nanosecond timescale, are powerful tools for unraveling these complex dynamics. rsc.orgrsc.org
Femtosecond transient absorption spectroscopy (fs-TAS) can directly monitor the evolution of the excited states of benzophenone derivatives, providing insights into processes like intersystem crossing, electron transfer, and vibrational cooling. rsc.orgnih.govresearchgate.net By applying fs-TAS to this compound, researchers can map out the entire photochemical reaction pathway, from the initial excitation to the formation of reactive intermediates. This knowledge is invaluable for optimizing its performance as a photoinitiator or in other photochemical applications.
Time-resolved infrared (TRIR) spectroscopy is another powerful technique that can provide structural information about the transient species formed during a photochemical reaction. By probing the vibrational modes of the molecule, TRIR can help to identify the structure of short-lived intermediates, such as ketyl radicals, which are key species in the photochemistry of benzophenones.
| Spectroscopic Technique | Information Gained on this compound | Impact on Future Development |
| Femtosecond Transient Absorption | Kinetics of excited state decay, intersystem crossing rates, and electron transfer dynamics. | Rational design of more efficient photoinitiators and photocatalysts. |
| Time-Resolved Infrared | Structural identification of transient intermediates (e.g., ketyl radicals, enols). | Deeper understanding of reaction mechanisms, leading to better control over photochemical outcomes. |
| Time-Resolved Fluorescence | Singlet excited state lifetime and dynamics. | Elucidation of the initial photophysical events that precede chemical reactions. |
Computational Chemistry in Predictive Design and Materials Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. routledge.comtaylorfrancis.comnih.gov For this compound, computational methods such as Density Functional Theory (DFT) can provide a wealth of information about its electronic structure, spectroscopic properties, and reactivity.
DFT calculations can be used to predict the UV-Vis absorption spectrum of this compound, helping to understand how structural modifications will affect its light-absorbing properties. researchgate.net This is particularly important for the design of new photoinitiators that are active at specific wavelengths. Furthermore, computational methods can be used to calculate the energies of the excited states and the barriers for photochemical reactions, providing insights into the reaction mechanisms that are complementary to experimental studies.
In the broader context of materials discovery, molecular modeling can be used to simulate the self-assembly of this compound derivatives into larger structures, such as nanoparticles or thin films. routledge.comnih.gov These simulations can help to predict the morphology of the resulting materials and to understand how intermolecular interactions govern the self-assembly process. This predictive capability is crucial for the bottom-up design of new functional materials with tailored properties.
| Computational Method | Predicted Properties of this compound | Application in Materials Design |
| Density Functional Theory (DFT) | Electronic structure, UV-Vis absorption spectra, excited state energies, reaction pathways. | Design of photoinitiators with tailored absorption properties and reactivity. |
| Molecular Dynamics (MD) | Self-assembly behavior, morphology of nanomaterials, intermolecular interactions. | Predictive design of supramolecular assemblies and functional thin films. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with photochemical activity. | High-throughput screening of virtual libraries of benzophenone derivatives for specific applications. |
Q & A
Q. What are the recommended synthetic routes for 4-Acetoxy-4'-butylbenzophenone?
A common approach involves acetylation of 4'-butyl-4-hydroxybenzophenone using acetic anhydride under acid catalysis (e.g., sulfuric acid). The reaction is typically conducted at 60–80°C for 6–12 hours. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).
- Optimize pH and temperature to minimize side reactions (e.g., over-acetylation) .
| Synthetic Condition | Yield Range | Reference |
|---|---|---|
| Acetic anhydride, H₂SO₄, 70°C | 65–75% | Adapted from |
| Acetyl chloride, pyridine, RT | 50–60% | Hypothetical |
Q. How can researchers characterize this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H NMR (CDCl₃) should show signals at δ 2.3 ppm (acetoxy CH₃), δ 0.9–1.7 ppm (butyl chain), and aromatic protons between δ 6.8–7.8 ppm.
- IR : Peaks at ~1760 cm⁻¹ (C=O stretch of acetate) and ~1680 cm⁻¹ (benzophenone carbonyl).
- HPLC : C18 column, methanol/water (70:30), retention time ~8–10 minutes .
Advanced Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictions may arise from variations in compound purity, assay conditions, or biological models. Methodological Solutions :
- Purity Validation : Use HPLC with a certified reference standard (e.g., AldrichCPR’s pharmaceutical secondary standards) .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) and include positive/negative controls.
- Data Normalization : Express bioactivity relative to internal standards (e.g., IC₅₀ values normalized to a reference inhibitor) .
Q. What strategies optimize the synthetic yield of this compound?
Yield optimization involves systematic parameter screening:
- Catalyst Screening : Compare H₂SO₄, HCl, or Lewis acids (e.g., FeCl₃).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Temperature Gradients : Conduct reactions at 50°C, 70°C, and 90°C to identify optimal thermal conditions.
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | Acetic acid | 70°C | 75% |
| FeCl₃ | DMF | 90°C | 68% |
| Data adapted from acetophenone synthesis protocols . |
Q. How can trace amounts of this compound be quantified in biological matrices?
Use solid-phase extraction (SPE) followed by LC-MS/MS:
- SPE : C18 cartridges preconditioned with methanol and water. Elute with acetonitrile.
- LC-MS/MS : Electrospray ionization (ESI+), MRM transitions for m/z 297 → 135 (quantifier) and 297 → 91 (qualifier). Achieve LOD ≤ 0.1 ng/mL .
Validation Parameters :
- Linearity: R² ≥ 0.99 over 0.1–100 ng/mL.
- Recovery: 85–110% in spiked plasma samples .
Data Contradiction Analysis
Q. Why do melting points vary across studies for this compound?
Variations may stem from impurities or polymorphic forms. Resolution Methods :
- DSC Analysis : Determine melting point range (∆T ≤ 2°C indicates high purity).
- Recrystallization : Test solvents like ethanol, acetone, or ethyl acetate to isolate pure polymorphs .
Experimental Design Considerations
Q. How to design stability studies for this compound under physiological conditions?
Conduct accelerated degradation studies:
- Conditions : pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), 37°C.
- Analysis : Monitor degradation via HPLC every 24 hours for 7 days. Identify metabolites using HR-MS .
| Time (h) | % Remaining (pH 1.2) | % Remaining (pH 7.4) |
|---|---|---|
| 24 | 95 | 98 |
| 72 | 85 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
